N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of thiophene analogues, including compounds similar to the one , often involves reactions that incorporate aromatic rings with isosteric or isoelectronic substitutions to study their potential activities, including carcinogenicity (Ashby et al., 1978). Another approach involves the reaction of chloral with substituted anilines, leading to a series of substituted compounds, showcasing the diversity in synthetic routes and the formation of complex thiophene structures (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using spectroscopic methods and high-resolution magnetic resonance imaging, which provides insight into the conformation of the products (Issac & Tierney, 1996). Such analyses are crucial for understanding the structural basis of the compound's properties and activities.
Chemical Reactions and Properties
Thiophene derivatives exhibit a range of chemical reactions, including participation in the Salmonella reverse-mutation assay and cell-transformation assay, indicating their potential carcinogenicity and how they might interact with biological systems (Ashby et al., 1978). The interaction of thiophene compounds with other chemical agents and their subsequent transformation under various conditions can significantly influence their biological activities and potential applications.
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including those similar in structure to "N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide," have been synthesized and tested for their anticancer properties. A study demonstrated the synthesis of thiophene-2-carboxamide derivatives and their precursors, which exhibited significant inhibitory activity against various cancer cell lines. The presence of the thiazolidinone ring or thiosemicarbazide moiety in these compounds enhanced their cytotoxicity, suggesting a potential pathway for developing new anticancer agents (Atta & Abdel‐Latif, 2021).
CNS Depressant Activity
Another study focused on the synthesis of thiophene-3-carboxamide derivatives under Gewald reaction conditions, which were later transformed into Schiff bases. These compounds were characterized and screened for their central nervous system (CNS) depressant activity. The findings suggest that certain thiophene derivatives may hold therapeutic potential for CNS disorders, highlighting the diverse biological activities of thiophene compounds (Bhattacharjee, Saravanan, & Mohan, 2011).
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. For instance, novel 2-aminothiophene derivatives were synthesized and evaluated for their antibacterial activity, displaying significant efficacy against various bacterial strains. This suggests the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (Prasad, Angothu, Latha, & Nagulu, 2017).
Environmental Applications
Beyond biomedical applications, thiophene derivatives have been explored for environmental purposes. For example, a study on thiophene-modified polymers for heavy metal ion removal from wastewater demonstrated the utility of these compounds in environmental remediation. The modified polymers showed improved efficiency in removing copper (II) ions, indicating the potential of thiophene derivatives in treating industrial wastewater and mitigating heavy metal pollution (2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2S/c26-19-12-7-13-20(15-19)27-24(30)23-21(18-10-5-2-6-11-18)16-31-25(23)28-22(29)14-17-8-3-1-4-9-17/h1-13,15-16H,14H2,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRSCJGUUKFRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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